

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile (C₉H₁₇N)

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Compound of Interest

Compound Name: 2-Isopropyl-2,3-dimethylbutyronitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-isopropyl-2,3-dimethylbutyronitrile**, a branched aliphatic nitrile with the molecular formula C₉H₁₇N. This document details its chemical and physical properties, outlines a viable synthesis protocol, and discusses its known applications and safety considerations. Due to the limited availability of direct experimental data, this guide also incorporates information on closely related compounds and general characteristics of aliphatic nitriles to provide a broader context for research and development activities. This guide is intended to serve as a foundational resource for professionals in organic synthesis, materials science, and drug development who are interested in the unique properties and potential applications of sterically hindered nitriles.

Chemical and Physical Properties

2-Isopropyl-2,3-dimethylbutyronitrile, also known as diisopropylpropionitrile, is a colorless to light yellow liquid.^{[1][2]} Its highly branched structure contributes to its stability and unique reactivity, making it a valuable intermediate in various chemical syntheses.^{[1][2]}

Table 1: Physicochemical Properties of **2-Isopropyl-2,3-dimethylbutyronitrile**

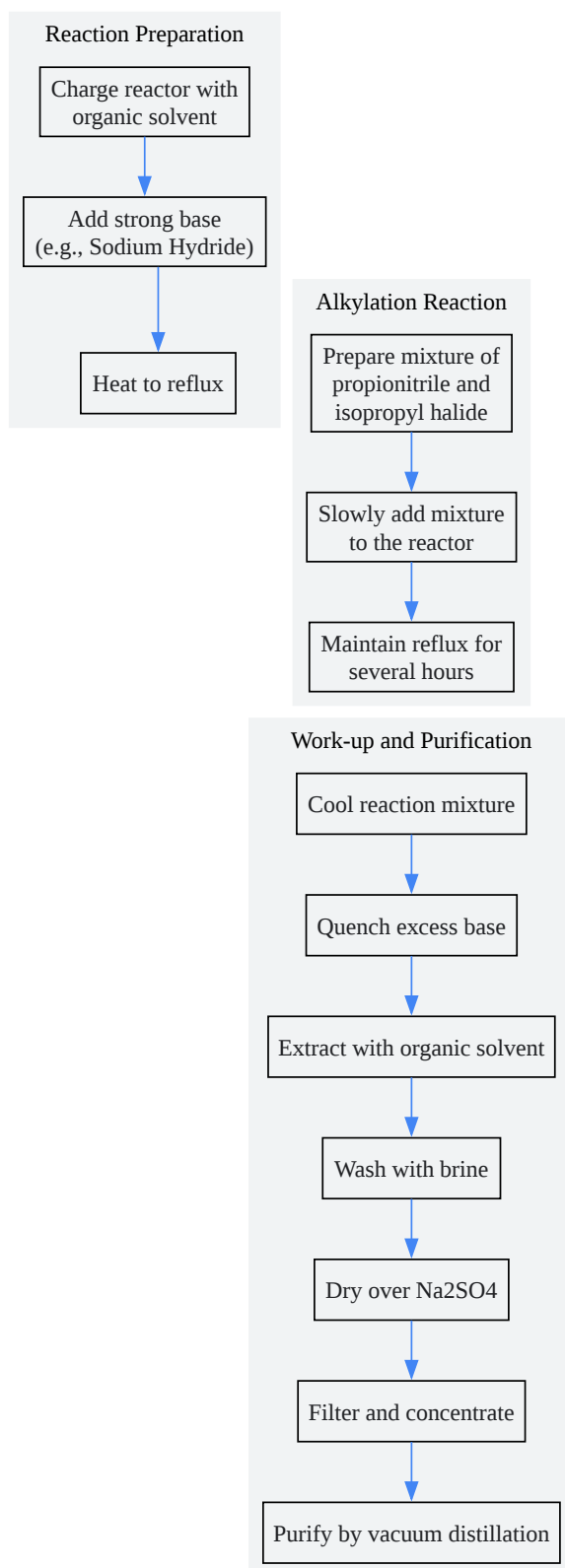
Property	Value	Source(s)
Molecular Formula	C9H17N	[1][3]
Molecular Weight	139.24 g/mol	[1][3]
CAS Number	55897-64-8	[1][3]
Appearance	Colorless to light yellow liquid	[1][2]
Boiling Point	186-187 °C (Predicted)	[4]
Density	0.812 ± 0.06 g/cm ³ (Predicted)	[4]
Refractive Index	1.428 - 1.432 @ 20 °C	[1][2]
Purity	≥ 99% (GC)	[1][2]
Storage Temperature	2-8 °C	[4]

Synthesis and Experimental Protocols

The synthesis of **2-isopropyl-2,3-dimethylbutyronitrile** can be achieved through the dialkylation of propionitrile. Patents describe a one-step method for the preparation of the closely named 2,2-diisopropyl propionitrile, which is a synonym for the target compound.[5][6] This process involves the reaction of propionitrile with an isopropyl halogenated hydrocarbon in the presence of a strong base.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-isopropyl-2,3-dimethylbutyronitrile**.



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Caption: General workflow for the synthesis of **2-isopropyl-2,3-dimethylbutyronitrile**.

Detailed Experimental Protocol

This protocol is adapted from patent literature describing the synthesis of 2,2-diisopropyl propionitrile.^{[5][6]}

Materials:

- Propionitrile
- Isopropyl bromide (or other isopropyl halide)
- Sodium hydride (or other strong base like potassium hydride or sodium amide)
- Anhydrous toluene (or other inert organic solvent like diethyl ether)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Dichloromethane (for extraction)

Procedure:

- A reaction flask is charged with the inert organic solvent (e.g., toluene) and the strong base (e.g., sodium hydride). The mixture is stirred and heated to reflux.
- A mixture of propionitrile and isopropyl halide (in a molar ratio of approximately 1:2 to 1:3) is prepared and added dropwise to the refluxing suspension of the strong base.
- The reaction mixture is maintained at reflux for a period of 5 to 30 hours, with the progress of the reaction monitored by a suitable technique (e.g., GC).
- After the reaction is complete, the mixture is cooled to room temperature.
- Excess strong base is carefully quenched.
- The organic phase is separated and washed with water and then with a saturated solution of sodium chloride (brine).

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **2-isopropyl-2,3-dimethylbutyronitrile**.

Table 2: Typical Reaction Parameters

Parameter	Value	Source(s)
Molar Ratio (Propionitrile:Isopropyl Halide:Base)	1 : 2-3 : 2-3	[5]
Reaction Temperature	30 - 120 °C	[5]
Reaction Time	5 - 30 hours	[5]
Solvent	Toluene, Benzene, Ethers	[5]
Base	Metal Hydrides (NaH, KH), Metal Amides (NaNH ₂)	[5][6]

Spectroscopic Analysis

Direct experimental spectroscopic data for **2-isopropyl-2,3-dimethylbutyronitrile** is not readily available in the public domain. However, based on the known spectra of related aliphatic nitriles, the following characteristic spectral features can be anticipated.

3.1. Infrared (IR) Spectroscopy (Predicted)

- A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.
- Strong absorption bands in the range of 2850-2990 cm⁻¹ due to C-H stretching of the alkyl groups.
- Bending vibrations for the methyl and isopropyl groups would be expected in the fingerprint region (below 1500 cm⁻¹).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the multiple, chemically similar alkyl groups. Signals corresponding to the methyl and methine protons of the isopropyl and dimethyl groups would be expected in the upfield region (approximately 0.8-2.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon in the range of 115-125 ppm. Several signals in the upfield region would correspond to the various methyl and methine carbons of the branched alkyl structure.

3.3. Mass Spectrometry (MS) (Predicted)

- The mass spectrum would likely show a molecular ion peak (M^+) at $m/z = 139$.
- Fragmentation would likely involve the loss of alkyl groups, leading to characteristic fragment ions.

Applications in Research and Drug Development

2-Isopropyl-2,3-dimethylbutyronitrile serves as a key intermediate in organic synthesis.^[1] Its sterically hindered nature can be exploited to introduce bulky alkyl groups in the synthesis of complex molecules.

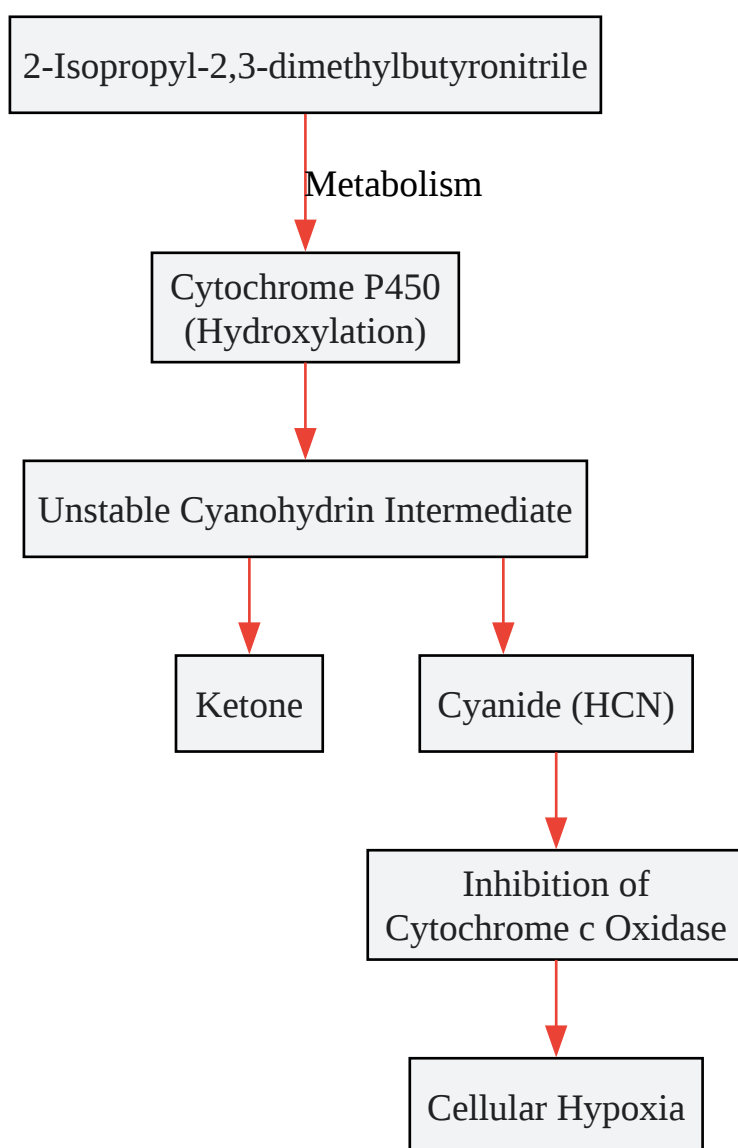
- **Pharmaceutical and Agrochemical Synthesis:** It is a building block for creating new pharmaceuticals and agrochemicals.^{[1][2]} The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization.
- **Polymer and Materials Science:** This compound is used in the production of specialty polymers, where its incorporation can enhance the physical properties of the resulting materials.^{[1][2]}
- **Cooling Agents:** A closely related derivative, 2-isopropyl-N,2,3-trimethylbutyramide (WS-23), is a well-known physiological cooling agent.^[7] The synthesis of WS-23 utilizes 2,2-diisopropylpropionitrile as a key intermediate.^[7]

Biological Activity and Toxicology

There is no specific data available on the biological activity or signaling pathways associated with **2-isopropyl-2,3-dimethylbutyronitrile**. However, the toxicology of aliphatic nitriles, in general, has been studied.

The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide.[8] This process is often catalyzed by cytochrome P450 enzymes in the liver.[8] The liberated cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase.[8]

Diagram of a Potential Metabolic Pathway



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